molecular formula C19H16BrN3O2S2 B3900399 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide

Cat. No.: B3900399
M. Wt: 462.4 g/mol
InChI Key: KVCXEEWJWQMSRM-SSDVNMTOSA-N
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Description

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide is an organic compound with a complex structure that includes a bromophenyl group, a sulfanyl group, a pyridinyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Introduction of the Sulfanyl Group: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Pyridinyl Intermediate: The pyridinyl group is introduced through a reaction with a suitable pyridine derivative. This step may involve the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Formation of the Furan Ring: The furan ring is formed through a cyclization reaction, which may involve the use of a Lewis acid catalyst such as boron trifluoride etherate.

    Final Coupling Reaction: The final step involves the coupling of the intermediates to form the target compound. This step may involve the use of a coupling reagent such as DCC or DIC and may be carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative reagents and catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group or the imine group, leading to the formation of amines or alcohols. Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: The bromophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups. Common reagents include sodium methoxide, sodium ethoxide, and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium methoxide, sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity. It may be screened for activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Materials Science: The compound’s unique structure may make it useful in the development of new materials, such as polymers or nanomaterials, with specific properties.

    Chemical Biology: The compound may be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions, due to its potential to interact with biological molecules.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-chloro-2-phenyl-1,3-oxazol-4-yl)methylideneamino]acetamide
  • **2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
  • **2-[(4-bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)-4,4,6-trimethylpyrimidine

Uniqueness

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide is unique due to the presence of both a pyridinyl group and a furan ring, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S2/c20-15-6-4-14(5-7-15)12-26-13-17(24)23-22-11-16-8-9-19(25-16)27-18-3-1-2-10-21-18/h1-11H,12-13H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXEEWJWQMSRM-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)C=NNC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)/C=N/NC(=O)CSCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-bromophenyl)methylsulfanyl]-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]acetamide

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